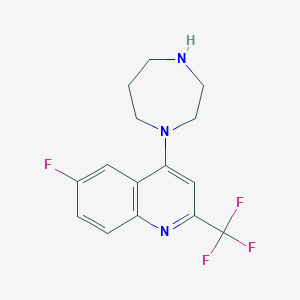

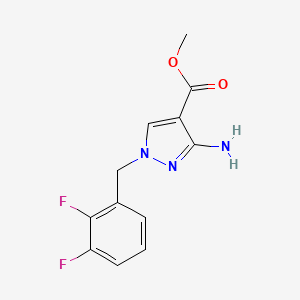

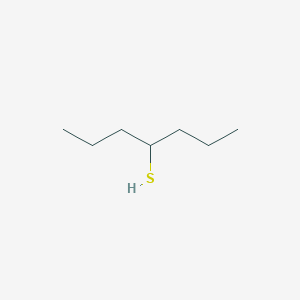

![molecular formula C10H20N2O3 B2638588 tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate CAS No. 1802334-66-2](/img/structure/B2638588.png)

tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate” is a chemical compound with the CAS Number: 1802334-66-2 . It has a molecular weight of 216.28 . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 216.28 . The compound’s InChI code provides additional information about its molecular structure .Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: Tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is a promising scaffold for designing novel drugs due to its unique structure and potential biological activities.

Applications:Anticancer Agents: Researchers explore derivatives of this compound as potential anticancer agents. By modifying the substituents, they aim to enhance cytotoxicity against cancer cells while minimizing toxicity to healthy tissues .

Antiviral Compounds: The oxan scaffold offers opportunities for developing antiviral drugs. Scientists investigate its inhibitory effects against specific viruses, such as HIV or hepatitis C .

Enzyme Inhibitors: Tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate derivatives may act as enzyme inhibitors. For instance, targeting kinases involved in disease pathways could lead to therapeutic applications .

Natural Product Synthesis

Overview: The compound serves as an intermediate in the synthesis of natural products, particularly jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines.

Applications:- Jaspine B Synthesis : Researchers use tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate as a key building block to create jaspine B. This natural product has potential as an anticancer agent .

Organic Synthesis and Chemical Reactions

Overview: The compound participates in various chemical transformations, making it valuable in synthetic chemistry.

Applications:Corey-Fuchs Reaction: Tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is involved in the Corey-Fuchs reaction, enabling the introduction of functional groups. Researchers exploit this reaction for creating diverse organic compounds .

Pyrrole Synthesis: By incorporating tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate into pyrrole frameworks, chemists access tetrasubstituted pyrroles with ester or ketone groups at the C-3 position .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPWYJBKUUVONI-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

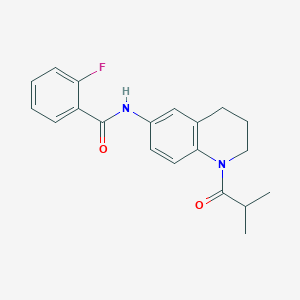

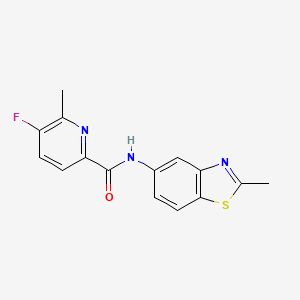

![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2638505.png)

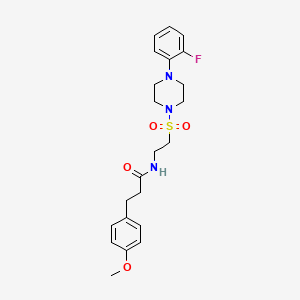

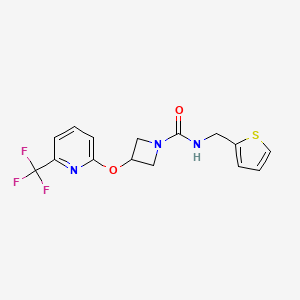

![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)

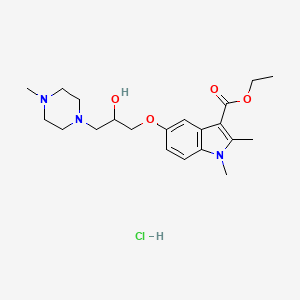

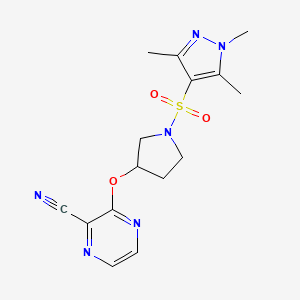

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)

![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)